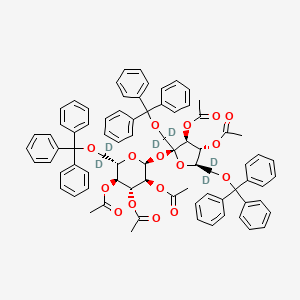

1,6,6'-Tri-O-tritylsucrose-d6 Pentaacetate

説明

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is a specialized chemical compound used primarily in scientific research. It is a deuterium-labeled derivative of sucrose, which is a common sugar. The compound is characterized by the presence of trityl groups and acetate groups, which are used to protect the hydroxyl groups during chemical reactions. The molecular formula of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is C79D6H68O16, and it has a molecular weight of 1285.46 .

特性

分子式 |

C79H74O16 |

|---|---|

分子量 |

1285.5 g/mol |

IUPAC名 |

[(2S,3S,4R,5S,6S)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(trityloxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(trityloxy)methyl]oxan-4-yl] acetate |

InChI |

InChI=1S/C79H74O16/c1-54(80)88-70-68(51-85-77(59-33-15-6-16-34-59,60-35-17-7-18-36-60)61-37-19-8-20-38-61)93-75(73(91-57(4)83)72(70)90-56(3)82)95-76(53-87-79(65-45-27-12-28-46-65,66-47-29-13-30-48-66)67-49-31-14-32-50-67)74(92-58(5)84)71(89-55(2)81)69(94-76)52-86-78(62-39-21-9-22-40-62,63-41-23-10-24-42-63)64-43-25-11-26-44-64/h6-50,68-75H,51-53H2,1-5H3/t68-,69+,70-,71+,72+,73-,74-,75-,76-/m0/s1/i51D2,52D2,53D2 |

InChIキー |

HTALDDHWVSSMEO-YOZZTKHXSA-N |

異性体SMILES |

[2H]C([2H])([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)C([2H])([2H])OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)C)OC(=O)C)OC(=O)C)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |

正規SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(=O)C)OC(=O)C)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

The synthesis of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate involves multiple steps, starting with the protection of the hydroxyl groups on sucrose. The trityl groups are introduced using trityl chloride in the presence of a base such as pyridine. The acetyl groups are then added using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP). The reaction conditions typically involve room temperature and anhydrous solvents to prevent hydrolysis .

化学反応の分析

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The trityl and acetyl protecting groups can be removed under acidic or basic conditions to yield the deprotected sucrose derivative.

Substitution: The compound can undergo nucleophilic substitution reactions where the trityl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl and acetyl groups

科学的研究の応用

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of isotopically labeled compounds, such as Sucralose-d6, which is used in tracer studies.

Biology: The compound is used in metabolic studies to trace the pathways of sucrose metabolism.

Medicine: It is used in the development of low-calorie sweeteners and in studies related to diabetes and obesity.

Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes

作用機序

The mechanism of action of 1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate involves its role as a protected sucrose derivative. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into the pathways and mechanisms involved .

類似化合物との比較

1,6,6’-Tri-O-tritylsucrose-d6 Pentaacetate is unique due to its deuterium labeling and the presence of multiple protecting groups. Similar compounds include:

1,6,6’-Tri-O-tritylsucrose Pentaacetate: Similar but without deuterium labeling.

Sucralose-d6: A deuterium-labeled derivative of sucralose used as a low-calorie sweetener.

1,6-Di-O-tritylsucrose: A sucrose derivative with fewer protecting groups

This compound’s uniqueness lies in its specific labeling and protection, making it highly valuable for precise scientific studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。